5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride
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Overview
Description
5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride is a chemical compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4-methyl-2-hydroxybenzaldehyde and 5-chloro-2-aminophenol as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Another benzofuran derivative with similar structural features.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.
Uniqueness
5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride stands out due to its unique combination of chloro and methyl substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
5-chloro-4-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-5-6(10)2-3-8-9(5)7(11)4-12-8;/h2-3,7H,4,11H2,1H3;1H |
InChI Key |
DVCHUSCXSSSJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(CO2)N)Cl.Cl |
Origin of Product |
United States |
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